molecular formula C10H12F2 B3090028 4-(1,1-Difluoroethyl)-1,2-dimethylbenzene CAS No. 1204295-66-8

4-(1,1-Difluoroethyl)-1,2-dimethylbenzene

Cat. No. B3090028
CAS RN: 1204295-66-8
M. Wt: 170.2 g/mol
InChI Key: SVLMKTVZLOGGGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,1-Difluoroethyl)-1,2-dimethylbenzene, also known as DFE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFE is a colorless liquid that is soluble in organic solvents and has a molecular weight of 162.18 g/mol.

Mechanism of Action

The mechanism of action of 4-(1,1-Difluoroethyl)-1,2-dimethylbenzene is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and inflammation. 4-(1,1-Difluoroethyl)-1,2-dimethylbenzene has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth. In addition, 4-(1,1-Difluoroethyl)-1,2-dimethylbenzene has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in inflammation.
Biochemical and Physiological Effects:
4-(1,1-Difluoroethyl)-1,2-dimethylbenzene has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-(1,1-Difluoroethyl)-1,2-dimethylbenzene can inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and inhibit the activity of HDACs. In addition, 4-(1,1-Difluoroethyl)-1,2-dimethylbenzene has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases. However, the effects of 4-(1,1-Difluoroethyl)-1,2-dimethylbenzene on human health are not fully understood, and further research is needed to determine its safety and efficacy.

Advantages and Limitations for Lab Experiments

4-(1,1-Difluoroethyl)-1,2-dimethylbenzene has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available in large quantities. In addition, 4-(1,1-Difluoroethyl)-1,2-dimethylbenzene has been shown to have potent biological activity, which makes it a useful tool for studying various biological processes. However, there are also some limitations to using 4-(1,1-Difluoroethyl)-1,2-dimethylbenzene in lab experiments. For example, 4-(1,1-Difluoroethyl)-1,2-dimethylbenzene is a toxic substance that can be harmful if not handled properly. In addition, the effects of 4-(1,1-Difluoroethyl)-1,2-dimethylbenzene on human health are not fully understood, which makes it difficult to assess its safety for use in lab experiments.

Future Directions

There are several future directions for research on 4-(1,1-Difluoroethyl)-1,2-dimethylbenzene. One area of interest is the development of 4-(1,1-Difluoroethyl)-1,2-dimethylbenzene as a potential drug candidate for the treatment of cancer and inflammatory diseases. In addition, further studies are needed to determine the safety and efficacy of 4-(1,1-Difluoroethyl)-1,2-dimethylbenzene in humans. Other areas of interest include the identification of new targets for 4-(1,1-Difluoroethyl)-1,2-dimethylbenzene, the development of more efficient synthesis methods, and the investigation of the potential applications of 4-(1,1-Difluoroethyl)-1,2-dimethylbenzene in other fields, such as materials science and environmental remediation.
Conclusion:
In conclusion, 4-(1,1-Difluoroethyl)-1,2-dimethylbenzene is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 4-(1,1-Difluoroethyl)-1,2-dimethylbenzene has been extensively studied for its potential applications in the pharmaceutical industry and has been shown to have potent biological activity. However, the effects of 4-(1,1-Difluoroethyl)-1,2-dimethylbenzene on human health are not fully understood, and further research is needed to determine its safety and efficacy. Despite its limitations, 4-(1,1-Difluoroethyl)-1,2-dimethylbenzene remains a useful tool for studying various biological processes, and there are several future directions for research on this compound.

Scientific Research Applications

4-(1,1-Difluoroethyl)-1,2-dimethylbenzene has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, 4-(1,1-Difluoroethyl)-1,2-dimethylbenzene has been investigated as a potential drug candidate for the treatment of cancer, due to its ability to inhibit the growth of cancer cells. In addition, 4-(1,1-Difluoroethyl)-1,2-dimethylbenzene has been studied for its anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

4-(1,1-difluoroethyl)-1,2-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2/c1-7-4-5-9(6-8(7)2)10(3,11)12/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLMKTVZLOGGGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,1-Difluoroethyl)-1,2-dimethylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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